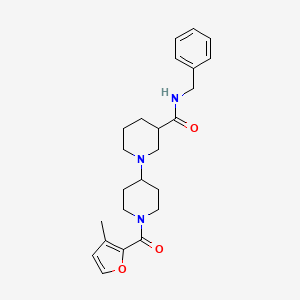![molecular formula C10H14N6O2S B3799357 1-[[3-(2-Methoxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B3799357.png)
1-[[3-(2-Methoxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Descripción general
Descripción
1-[[3-(2-Methoxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea is a synthetic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an imidazole ring substituted with a 2-methoxyethyl group and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(2-Methoxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Substitution with 2-Methoxyethyl Group: The imidazole ring is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the substituted imidazole with the thiadiazole ring using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[[3-(2-Methoxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the thiadiazole ring can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-[[3-(2-Hydroxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
- 1-[[3-(2-Ethoxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Comparison:
- Structural Differences: The primary difference lies in the substituent on the imidazole ring (methoxyethyl vs. hydroxyethyl or ethoxyethyl).
- Unique Features: The methoxyethyl group in 1-[[3-(2-Methoxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, the specific substituent can significantly impact the compound’s efficacy and selectivity in various applications.
Propiedades
IUPAC Name |
1-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-18-3-2-16-6-11-4-8(16)5-12-9(17)14-10-15-13-7-19-10/h4,6-7H,2-3,5H2,1H3,(H2,12,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHBMIMWZFGHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1CNC(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B3799274.png)
![2-[4-(2-chlorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3799286.png)
![1-(Cyclohexylmethyl)-3-hydroxy-3-[(quinolin-3-ylmethylamino)methyl]piperidin-2-one](/img/structure/B3799299.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3799314.png)
![1-[2-(1-cyclopent-3-en-1-yl-4-phenyl-1H-imidazol-5-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3799319.png)
![N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B3799321.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3799326.png)
![(1S,6R)-9-[2-[(4-methylphenoxy)methyl]furan-3-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3799337.png)

![N~1~-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N~2~,N~2~-diethyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3799346.png)

![9-methoxy-7-[5-(trifluoromethyl)pyridin-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B3799355.png)
![2-(1-benzyl-3-oxopiperazin-2-yl)-N-[3-(1,3-dihydroisoindol-2-yl)propyl]acetamide](/img/structure/B3799362.png)
![N-cyclopropyl-5-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3799364.png)
